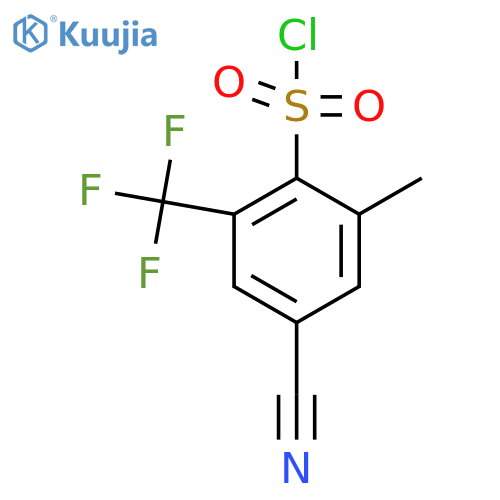Cas no 1807237-80-4 (4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride)

1807237-80-4 structure
商品名:4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride
CAS番号:1807237-80-4
MF:C9H5ClF3NO2S
メガワット:283.654710531235
CID:5003321
4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride
-
- インチ: 1S/C9H5ClF3NO2S/c1-5-2-6(4-14)3-7(9(11,12)13)8(5)17(10,15)16/h2-3H,1H3
- InChIKey: KSYIUXSKLSPHJR-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C(C)=CC(C#N)=CC=1C(F)(F)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 433
- トポロジー分子極性表面積: 66.3
- 疎水性パラメータ計算基準値(XlogP): 2.9
4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011816-500mg |
4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |
1807237-80-4 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
| Alichem | A010011816-1g |
4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |
1807237-80-4 | 97% | 1g |
1,519.80 USD | 2021-07-06 | |
| Alichem | A010011816-250mg |
4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |
1807237-80-4 | 97% | 250mg |
504.00 USD | 2021-07-06 |
4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Ping Tong Food Funct., 2020,11, 628-639
1807237-80-4 (4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride) 関連製品
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1189426-16-1(Sulfadiazine-13C6)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
